molecular formula C67H93N11O22 B1667161 Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln CAS No. 138828-04-3

Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln

Cat. No.: B1667161
CAS No.: 138828-04-3
M. Wt: 1404.5 g/mol
InChI Key: FQJMDZBACZEDKY-VMIARKKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln is a synthetic peptide composed of a sequence of amino acidsThe compound has a molecular formula of C67H93N11O22 and a molecular weight of 1404.516 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, with its carboxyl group activated, is coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified. The choice of method depends on the required yield, purity, and cost considerations .

Chemical Reactions Analysis

Types of Reactions

Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution can result in peptides with altered sequences and properties .

Scientific Research Applications

Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln has several scientific research applications:

    Chemistry: It is used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: The peptide is employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or as a component of drug delivery systems.

    Industry: The peptide can be used in the development of biosensors and diagnostic assays.

Mechanism of Action

The mechanism of action of succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln depends on its specific application. In general, the peptide interacts with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved vary depending on the context in which the peptide is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln is unique due to its specific sequence and the presence of cyclohexylalanine, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific research and therapeutic applications .

Properties

CAS No.

138828-04-3

Molecular Formula

C67H93N11O22

Molecular Weight

1404.5 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]-[(2S)-2-amino-3-cyclohexylpropanoyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C67H93N11O22/c1-3-37(2)57(75-62(94)49-17-10-32-76(49)64(96)45(24-30-55(86)87)73-60(92)46(35-39-14-8-5-9-15-39)70-52(81)27-31-56(88)89)66(98)77-33-11-16-48(77)61(93)72-44(23-29-54(84)85)58(90)71-43(22-28-53(82)83)59(91)74-47(36-40-18-20-41(79)21-19-40)65(97)78(50(67(99)100)25-26-51(69)80)63(95)42(68)34-38-12-6-4-7-13-38/h5,8-9,14-15,18-21,37-38,42-50,57,79H,3-4,6-7,10-13,16-17,22-36,68H2,1-2H3,(H2,69,80)(H,70,81)(H,71,90)(H,72,93)(H,73,92)(H,74,91)(H,75,94)(H,82,83)(H,84,85)(H,86,87)(H,88,89)(H,99,100)/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-/m0/s1

InChI Key

FQJMDZBACZEDKY-VMIARKKQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N([C@@H](CCC(=O)N)C(=O)O)C(=O)[C@H](CC3CCCCC3)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CCC(=O)O

SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N(C(CCC(=O)N)C(=O)O)C(=O)C(CC3CCCCC3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)O

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N(C(CCC(=O)N)C(=O)O)C(=O)C(CC3CCCCC3)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCC(=O)O

Appearance

Solid powder

138828-04-3

Purity

>98% (or refer to the Certificate of Analysis)

sequence

FEPIPEEYXQ

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS 180742;  Succinyl-phe-glu-pro-ile-pro-glu-glu-tyr-cyclohexylalanine-gln;  BMS-180742;  BMS180742; 

Origin of Product

United States

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